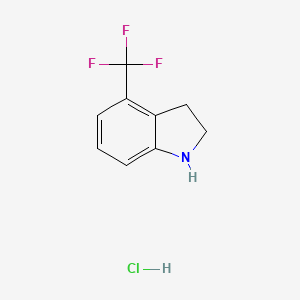

4-(Trifluoromethyl)indoline hydrochloride

Description

Properties

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHCFJARJIPBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671998 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209980-57-3 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Trifluoromethyl)indoline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)indoline hydrochloride, a fluorinated heterocyclic compound, has emerged as a significant building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (-CF3) group onto the indoline scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of lead compounds. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

The indoline core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals.[1] The addition of a trifluoromethyl group, a common bioisostere for a methyl group, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often crucial for optimizing drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

Core Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1209980-57-3 | [2] |

| Molecular Formula | C₉H₉ClF₃N | [3] |

| Molecular Weight | 223.62 g/mol | [3] |

| Appearance | Orange to reddish-brown liquid (for the free base) | |

| Boiling Point (Predicted) | 208.6 ± 40.0 °C (for the free base) | |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ (for the free base) | |

| pKa (Predicted) | 4.14 ± 0.20 (for the free base) | |

| Storage | Sealed in dry, Room Temperature | [2] |

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the trifluoromethyl group. The protons of the ethylamine bridge in the indoline ring will appear as multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The aliphatic carbons of the indoline ring will also be present.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound, expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[4][5] The chemical shift of this signal provides a clear indication of the electronic environment of the CF₃ group.

Mass Spectrometry: The mass spectrum of the free base, 4-(Trifluoromethyl)indoline, would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the secondary amine in the hydrochloride salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.

Synthesis and Methodologies

The synthesis of this compound typically involves a multi-step process, starting from a commercially available substituted benzene derivative. A plausible synthetic route, based on established chemical transformations for similar compounds, is outlined below. This process generally involves nitration, reduction of the nitro group to an amine, followed by cyclization to form the indoline ring, and finally, salt formation.

A general three-step reaction to produce similar aniline hydrochlorides involves nitration, hydrogenation reduction, and salification.

Step 1: Nitration The synthesis often commences with the nitration of a suitable trifluoromethyl-substituted benzene derivative. For instance, reacting 1-chloro-2-(trifluoromethyl)benzene with a mixture of concentrated nitric and sulfuric acids can introduce a nitro group onto the aromatic ring.

Step 2: Reduction The resulting nitro compound is then reduced to the corresponding aniline. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like stannous chloride (SnCl₂) in an acidic medium.

Step 3: Cyclization and Salification The final steps involve the formation of the indoline ring and conversion to the hydrochloride salt. While specific details for the cyclization to 4-(Trifluoromethyl)indoline are not readily available in the provided search results, general methods for indoline synthesis often involve the cyclization of a β-arylethylamine. Following the formation of the indoline, treatment with hydrochloric acid (HCl) in a suitable solvent like methanol or ether affords the desired this compound.

Conceptual Synthesis Workflow

Sources

- 1. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. 6-(Trifluoromethyl)indoline hydrochloride|BLD Pharm [bldpharm.com]

- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 4-(Trifluoromethyl)indoline Hydrochloride for Advanced Drug Discovery

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the molecular structure, synthesis, and application of 4-(Trifluoromethyl)indoline hydrochloride. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of this critical chemical entity.

Introduction: The Strategic Advantage of Fluorinated Indolines in Medicinal Chemistry

The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group, particularly at the 4-position, dramatically alters the molecule's physicochemical properties.[1][2] The high electronegativity and steric bulk of the -CF3 group enhance lipophilicity, which can improve cell membrane permeability and bioavailability.[1][3][4] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the compound's in vivo half-life.[4] The hydrochloride salt form is employed to improve the compound's solubility and stability, making it more suitable for pharmaceutical formulations and biological assays.

Molecular Structure and Physicochemical Properties

This compound is a derivative of indoline, a bicyclic aromatic amine. The trifluoromethyl group is attached to the 4-position of the benzene ring.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₃N · HCl | [5] |

| Molecular Weight | 223.62 g/mol | [5] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, Inert atmosphere | [6] |

| InChI Key | FOCIDGZBJANSEG-UHFFFAOYSA-N | [5] |

| CAS Number | 1209980-57-3 | [7] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through a multi-step process, typically commencing with a commercially available substituted benzene derivative. A plausible and efficient synthetic route involves nitration, followed by reduction and subsequent salification.[8]

Synthesis Protocol

Step 1: Nitration of 1-chloro-2-(trifluoromethyl)benzene

This initial step introduces a nitro group, which will be later reduced to the amine necessary for the indoline ring formation.

-

Reactants: 1-chloro-2-(trifluoromethyl)benzene, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

In a reaction vessel, cool concentrated sulfuric acid.

-

Slowly add concentrated nitric acid while maintaining a low temperature.

-

Add 1-chloro-2-(trifluoromethyl)benzene dropwise to the nitrating mixture.

-

The reaction is gently heated to facilitate the electrophilic aromatic substitution.

-

Upon completion, the reaction mixture is poured over ice, leading to the precipitation of 1-chloro-4-nitro-2-(trifluoromethyl)benzene.

-

The solid product is collected by filtration, washed, and recrystallized.[8]

-

Step 2: Hydrogenation and Reduction to form 4-(Trifluoromethyl)aniline

The nitro group is reduced to an amine, a critical step for the subsequent cyclization.

-

Reactants: 1-chloro-4-nitro-2-(trifluoromethyl)benzene, Palladium on carbon (Pd/C), Hydrogen gas, and a suitable solvent like ethanol.

-

Procedure:

-

The nitro compound is dissolved in ethanol in a hydrogenation apparatus.

-

A catalytic amount of 10% Pd/C is added.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.

-

The reaction progress is monitored until the starting material is consumed.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 4-chloro-3-(trifluoromethyl)aniline.[8]

-

Step 3: Formation of the Hydrochloride Salt

The final amine is converted to its hydrochloride salt to enhance stability and solubility.

-

Reactants: 4-chloro-3-(trifluoromethyl)aniline, Hydrochloric acid (gas or in a solvent like ethanol).

-

Procedure:

-

The aniline derivative is dissolved in a suitable solvent such as ethanol or acetone.

-

Anhydrous hydrochloric acid gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added.

-

The hydrochloride salt precipitates from the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 4-chloro-3-(trifluoromethyl)aniline hydrochloride.[8]

-

Figure 2: Synthetic workflow for a related compound, 4-chloro-3-(trifluoromethyl)aniline hydrochloride, illustrating the key reaction types.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of a variety of biologically active molecules.[1][9] The trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate.[3][4]

-

Anticancer Agents: The indoline scaffold is present in numerous anticancer compounds.[10][11] The trifluoromethyl group can improve metabolic stability and binding affinity to target proteins, such as kinases, which are often dysregulated in cancer.[3]

-

Central Nervous System (CNS) Drugs: The increased lipophilicity imparted by the trifluoromethyl group can facilitate crossing the blood-brain barrier, a critical attribute for drugs targeting the CNS.[4] This has led to the exploration of trifluoromethyl-containing indolines in the development of treatments for neurological and psychiatric disorders.

-

Antimicrobial Agents: The unique electronic properties of the trifluoromethyl group can enhance the antimicrobial activity of compounds by improving their interaction with microbial targets and increasing their ability to penetrate bacterial cell walls.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a combination of analytical techniques is essential.

Table 2: Analytical Methodologies

| Technique | Purpose | Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with an additive like trifluoroacetic acid (TFA). Detection: UV at a wavelength around 254 nm.[12][13][14] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity identification | Coupled with an HPLC system, provides mass-to-charge ratio data for the parent compound and any impurities.[6][12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure and confirm the presence and position of the trifluoromethyl group. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Identifies characteristic vibrational frequencies for N-H, C-H (aromatic and aliphatic), and C-F bonds. |

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The presence of the trifluoromethyl group confers desirable pharmacokinetic and pharmacodynamic properties, making it a valuable component in the design of novel therapeutics across a range of disease areas. A thorough analytical characterization is paramount to ensure the quality and reproducibility of research and development efforts utilizing this compound.

References

-

PubChem. 4-(trifluoromethyl)-2,3-dihydro-1h-indole hydrochloride. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 1-(2-acetamido-4-trifluoromethylphenyl)indoline. [Link]

-

Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health. [Link]

-

The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Lead Sciences. 4-(Trifluoromethyl)isoindoline. [Link]

-

Fluorine in drug discovery: Role, design and case studies. MDPI. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Arctom Scientific. This compound. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. [Link]

-

Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents. PubMed. [Link]

-

Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Institutes of Health. [Link]

- Google Patents. Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

-

Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. US EPA. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 4-(trifluoromethyl)-2,3-dihydro-1h-indole hydrochloride (C9H8F3N) [pubchemlite.lcsb.uni.lu]

- 6. 1203686-59-2|4-(Trifluoromethyl)isoindoline hydrochloride|BLD Pharm [bldpharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 9. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cetjournal.it [cetjournal.it]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)indoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trifluoromethyl)indoline hydrochloride, a key building block in medicinal chemistry and drug discovery. The trifluoromethyl group's unique electronic properties often impart desirable pharmacokinetic and pharmacodynamic characteristics to parent molecules. This document details a robust synthetic pathway from 4-(trifluoromethyl)indole, including a self-validating catalytic hydrogenation protocol and subsequent hydrochloride salt formation. A thorough characterization of the final compound using modern analytical techniques is also presented, offering field-proven insights for researchers in the pharmaceutical sciences.

Introduction

The indoline scaffold is a privileged structure in numerous biologically active compounds and natural products. The incorporation of a trifluoromethyl (-CF₃) group at the 4-position of the indoline ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, 4-(trifluoromethyl)indoline serves as a valuable intermediate in the synthesis of novel therapeutic agents. This guide, designed for chemists in the pharmaceutical and agrochemical industries, outlines a reliable and reproducible methodology for the preparation and rigorous characterization of this compound.

Synthesis of this compound

The synthetic strategy focuses on the reduction of the pyrrole ring of 4-(trifluoromethyl)indole followed by the formation of the hydrochloride salt to improve handling and stability.

Part 1: Catalytic Hydrogenation of 4-(Trifluoromethyl)indole

The conversion of 4-(trifluoromethyl)indole to 4-(trifluoromethyl)indoline is most effectively and cleanly achieved through catalytic hydrogenation. This method offers high yields and avoids the use of harsh or stoichiometric reagents.[1]

Causality Behind Experimental Choices:

-

Catalyst Selection: Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of indoles. It provides a balance of high activity and selectivity, minimizing over-reduction of the benzene ring.[2]

-

Solvent System: While various solvents can be used, protic solvents like ethanol or acidic media can facilitate the reaction. An environmentally benign option is the use of water with an acid activator like p-toluenesulfonic acid, which protonates the indole at the C-3 position, disrupting aromaticity and facilitating reduction.[2]

-

Reaction Conditions: Moderate hydrogen pressure and ambient temperature are typically sufficient for this transformation, making the process scalable and safe for standard laboratory equipment.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)indoline

-

Reactor Setup: To a 250 mL hydrogenation vessel, add 4-(trifluoromethyl)indole (5.0 g, 27.0 mmol) and 10% Platinum on carbon (500 mg, 10% w/w).

-

Solvent Addition: Add 100 mL of ethanol to the vessel.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 5 atm with hydrogen and stir the reaction mixture vigorously at room temperature for 12 hours.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (3 x 20 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield crude 4-(trifluoromethyl)indoline.

-

Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]

Part 2: Formation of this compound

The conversion of the free base to its hydrochloride salt is a standard procedure to enhance stability and improve the solid-state properties of the compound.[4]

Causality Behind Experimental Choices:

-

Acid Source: Gaseous hydrogen chloride or a solution of HCl in an anhydrous solvent (e.g., diethyl ether, methanol) is used to prevent the introduction of water, which can affect the crystallinity and purity of the final salt.[4]

-

Solvent: A non-polar solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal for precipitation and easy isolation of the product. Diethyl ether is a common choice.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the purified 4-(trifluoromethyl)indoline (4.0 g, 21.4 mmol) in 50 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation of a white solid is complete.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold diethyl ether (2 x 15 mL).

-

Drying: Dry the resulting white solid under vacuum at 40 °C to a constant weight to afford this compound.

Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation.

-

¹H NMR: The proton NMR spectrum will confirm the presence of the indoline core and the trifluoromethyl group's influence on the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the -CF₃ group.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.3-7.5 (m, 2H) | Aromatic CH |

| ~7.0-7.2 (m, 1H) | Aromatic CH |

| ~3.7 (t, 2H) | CH₂-N |

| ~3.2 (t, 2H) | CH₂-Ar |

| ~4.0-5.0 (br s, 2H) | NH₂⁺ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[5][6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 (broad) | N-H stretch (amine salt) |

| 3100-3000 | Aromatic C-H stretch |

| 2900-2800 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1350-1100 (strong) | C-F stretch (of -CF₃) |

Note: The presence of a strong and broad absorption in the high-frequency region is characteristic of the ammonium salt.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, 4-(trifluoromethyl)indoline:

-

Molecular Ion (M⁺): m/z = 187

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom: [M-H]⁺ at m/z 186.

-

Loss of the trifluoromethyl group: [M-CF₃]⁺ at m/z 118.

-

Retro-Diels-Alder fragmentation of the indoline ring.

-

Purity Analysis

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Detection: UV at 254 nm.

-

Expected Purity: ≥98%.

Conclusion

This technical guide presents a detailed and validated methodology for the synthesis and comprehensive characterization of this compound. The described catalytic hydrogenation of 4-(trifluoromethyl)indole offers a green and efficient route to the indoline core, while the subsequent hydrochloride salt formation provides a stable and easy-to-handle final product. The provided analytical data and protocols will serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for pharmaceutical and other applications.

References

- Bruker. (n.d.). ¹H and ¹³C NMR Spectra.

- Sigma-Aldrich. (n.d.). ¹H and ¹³C NMR data for similar compounds.

- Google Patents. (n.d.). Indoline hydrochloride salts and process for their preparation. CA2067040A1.

-

PubChem. (n.d.). 4-(Trifluoromethyl)-1H-indole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Dolby, L. J., & Gribble, G. W. (1966). A convenient preparation of indoline. Journal of Organic Chemistry, 31(5), 1548-1550.

- Corma, A., Serna, P., & Concepción, P. (2007). Heterogeneous catalytic hydrogenation of unprotected indoles in water: a green solution to a long-standing challenge.

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

- NIST. (n.d.). Benzenamine, 4-(trifluoromethyl)-.

- NIST. (n.d.). Indole.

-

PrepChem. (n.d.). Synthesis of 1-(2-acetamido-4-trifluoromethylphenyl)indoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

- Science of Synthesis. (n.d.).

- SciFinder. (n.d.). Chemical Abstracts Service.

- Reaxys. (n.d.). Elsevier.

-

Bohrium. (n.d.). Pd/C-Catalyzed transfer hydrogenation of N –H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Preparation method for 3-substituted trifluoromethyl indole. Retrieved from [Link]

-

Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms. Retrieved from [Link]

-

CORE. (n.d.). S1 Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annulation Christopher D. Gilmore, Kevin M. Allan, Brian M. Sto. Retrieved from [Link]

Sources

- 1. Preparation method for 3-substituted trifluoromethyl indole - Eureka | Patsnap [eureka.patsnap.com]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. CA2067040A1 - Indoline hydrochloride salts and process for their preparation - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(Trifluoromethyl)indoline Hydrochloride: A Predictive and Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-(Trifluoromethyl)indoline hydrochloride, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally-derived public data for this specific molecule, this guide leverages a predictive approach grounded in the fundamental principles of spectroscopy and comparative data from closely related structural analogs. We will dissect the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This document serves as a valuable resource for researchers in identifying and characterizing this and similar molecules, offering insights into the influence of the trifluoromethyl group and hydrochloride formation on the indoline scaffold.

Introduction

Indoline and its derivatives are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds.[1] The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, this compound stands as a valuable building block in the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the predicted spectroscopic signature of this compound. While direct experimental spectra are not widely published, we can construct a highly accurate, predicted spectroscopic profile by analyzing the individual components of the molecule and drawing on extensive data from analogous compounds.

Figure 1: Chemical Structure of this compound

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons, as well as a characteristic signal for the ammonium proton. The electron-withdrawing nature of the trifluoromethyl group will influence the chemical shifts of the aromatic protons.

Expected Chemical Shifts and Splitting Patterns:

-

Aromatic Protons (3H): These protons on the benzene ring are expected to appear in the range of δ 7.0-7.8 ppm. The proton at C7, being adjacent to the nitrogen-bearing carbon, will likely be the most downfield. The protons at C5 and C6 will show coupling to each other, likely as a doublet and a doublet of doublets, respectively. The trifluoromethyl group at C4 will induce further splitting.

-

Aliphatic Protons (4H): The two methylene groups of the five-membered ring will appear as two distinct triplets in the range of δ 3.0-4.0 ppm. The protons at C2, adjacent to the nitrogen, are expected to be more downfield than the protons at C3. For comparison, in unsubstituted indoline, the C2 and C3 protons appear as triplets at approximately δ 3.49 ppm and δ 3.00 ppm, respectively.[3]

-

Ammonium Proton (2H): The proton on the nitrogen, being part of a hydrochloride salt, is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration, typically appearing downfield (δ > 10 ppm).

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H-5 | ~ 7.5 | d | |

| H-6 | ~ 7.2 | dd | |

| H-7 | ~ 7.6 | d | |

| H-2 | ~ 3.6 | t | Adjacent to the protonated nitrogen. |

| H-3 | ~ 3.2 | t | |

| NH₂⁺ | > 10 | br s | Chemical shift is variable. |

Table 1: Predicted ¹H NMR Data for this compound

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The trifluoromethyl group will have a significant impact on the chemical shifts of the aromatic carbons and will itself display a characteristic signal.

Expected Chemical Shifts and Features:

-

Aromatic Carbons (6C): The aromatic carbons are expected in the region of δ 120-150 ppm. The carbon attached to the trifluoromethyl group (C4) will appear as a quartet due to ¹JCF coupling. The carbons ortho and para to the CF₃ group will also exhibit smaller couplings (²JCF and ³JCF). Studies on trifluoromethylated aromatic compounds show that the CF₃ group has a notable deshielding effect on the attached carbon.[4]

-

Aliphatic Carbons (2C): The two methylene carbons, C2 and C3, are expected to appear in the range of δ 25-55 ppm.

-

Trifluoromethyl Carbon (1C): The carbon of the CF₃ group will be a quartet with a large coupling constant (¹JCF ≈ 270-280 Hz) and is expected to be in the region of δ 120-130 ppm.[5]

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F) | Notes |

| C2 | ~ 50 | s | |

| C3 | ~ 28 | s | |

| C3a | ~ 128 | s | |

| C4 | ~ 125 | q | |

| C5 | ~ 120 | s | |

| C6 | ~ 129 | s | |

| C7 | ~ 115 | s | |

| C7a | ~ 150 | s | |

| CF₃ | ~ 124 | q (¹JCF ≈ 272 Hz) |

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Expected Absorption Bands:

-

N-H Stretching: A broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹ for the N-H stretch of the secondary ammonium salt. This broadness is a hallmark of amine salts.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹ (e.g., 3020-3050 cm⁻¹), while aliphatic C-H stretches will be just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[6]

-

C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic C-F stretching bands in the region of 1000-1350 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations are expected in the 1450-1620 cm⁻¹ region.[7]

-

N-H Bending: An N-H bending vibration may be observed around 1500-1600 cm⁻¹.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 2400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1620 | Medium to Strong |

| C-F Stretch | 1000 - 1350 | Strong |

| N-H Bend | 1500 - 1600 | Medium |

Table 3: Predicted IR Absorption Bands for this compound

Predicted Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed on the free base after in-source dissociation of the hydrochloride, is expected to yield a clear molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation:

-

Molecular Ion: The molecular ion of the free base (C₉H₈F₃N) has a predicted monoisotopic mass of approximately 187.06 Da.[8]

-

Major Fragments:

-

Loss of a fluorine atom to give [M-F]⁺.

-

Loss of the trifluoromethyl group to give [M-CF₃]⁺.

-

Fragmentation of the five-membered ring, potentially leading to the loss of ethylene (C₂H₄).

-

Figure 2: Plausible Mass Spectrometry Fragmentation Pathway

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 188.068 | Protonated Molecule |

| [M]⁺˙ | 187.060 | Molecular Ion (free base) |

| [M-F]⁺ | 168.05 | Loss of Fluorine |

| [M-CF₃]⁺ | 118.06 | Loss of Trifluoromethyl group |

Table 4: Predicted m/z Values for Major Ions of 4-(Trifluoromethyl)indoline

Standard Experimental Protocols

The following are standard operating procedures for the spectroscopic analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

-

For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

-

Conclusion

This guide provides a robust, predicted spectroscopic profile for this compound based on established principles and comparative data. The anticipated NMR spectra are characterized by distinct aromatic and aliphatic signals influenced by the trifluoromethyl group and the protonated amine. The IR spectrum is expected to show strong, characteristic bands for the ammonium salt and the C-F bonds. Mass spectrometry should reveal a clear molecular ion for the free base and predictable fragmentation patterns. This detailed analysis serves as a valuable tool for researchers working with this compound, aiding in its synthesis, identification, and further application in scientific research.

References

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link][6]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link][2]

-

PubChemLite. (n.d.). 4-(trifluoromethyl)-2,3-dihydro-1h-indole hydrochloride. Retrieved from [Link][8]

-

MDPI. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Retrieved from [Link][10]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SWGDRUG. (2017). 4-Fluoromethylphenidate. Retrieved from [Link][9]

-

RSC Publishing. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link][4][11]

-

Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link][5]

-

PMC. (n.d.). Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3,3′′-pyrrolidines]*. Retrieved from [Link][12]

-

Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link][13]

-

PMC. (n.d.). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. Retrieved from [Link]

-

NIST. (n.d.). Indole, 2-methyl-, hydrochloride. Retrieved from [Link][14]

-

NIST. (n.d.). Benzenamine, 4-(trifluoromethyl)-. Retrieved from [Link][5]

-

PubChem. (n.d.). 4-(Trifluoromethyl)-1H-indole. Retrieved from [Link][7]

-

Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of 3‐Fluoroalkenyl‐3‐trifluoromethyl‐2‐oxindoles by the Reaction of Indoline‐2,3‐diones with Difluoromethylene Phosphabetaine. Retrieved from [Link][15]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link][16]

-

NIST. (n.d.). N-methyl morpholine hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Trifluoromethyl-2,6-bis-[3'-(N-toluenesulfonylindolyl)]-pyridine - Optional[13C NMR]. Retrieved from [Link]

Sources

- 1. 4-(Trifluoromethyl)indole, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. 1-((3-Fluorobiphenyl-4-yl)methyl)-5-(trifluoromethoxy)indoline-2,3-dione | C22H13F4NO3 | CID 52940924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arctomsci.com [arctomsci.com]

- 8. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 9. 4-(Trifluoromethyl)-1H-indole - Lead Sciences [lead-sciences.com]

- 10. swgdrug.org [swgdrug.org]

- 11. mdpi.com [mdpi.com]

- 12. 4-(三氟甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 4-(Trifluoromethyl)-1H-indole | C9H6F3N | CID 19803703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. 5-(Trifluoromethyl)indoline-2,3-dione , 95% , 345-32-4 - CookeChem [cookechem.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethyl)indoline Hydrochloride

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-(Trifluoromethyl)indoline hydrochloride, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles with actionable protocols to facilitate the characterization of this and similar fluorinated indoline scaffolds.

Introduction: The Significance of the 4-(Trifluoromethyl)indoline Moiety

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group at the 4-position can significantly modulate a molecule's physicochemical and pharmacokinetic properties. The strong electron-withdrawing nature of the -CF3 group can influence acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] As such, a thorough understanding of the solubility and stability of key intermediates like this compound is paramount for successful drug discovery and development campaigns.

This guide will delve into the theoretical and practical aspects of characterizing this compound, providing a framework for generating robust and reliable data.

Physicochemical Properties: A Data-Driven Overview

While specific experimental data for this compound is not extensively available in public literature, we can infer key properties based on its structural components and related molecules.

| Property | Estimated Value/Information | Rationale & Key Considerations |

| Molecular Formula | C9H9ClF3N | Based on the structure of 4-(Trifluoromethyl)indoline and its hydrochloride salt. |

| Molecular Weight | 223.62 g/mol | Calculated from the molecular formula.[2] |

| Appearance | Likely a solid | Hydrochloride salts of amines are typically crystalline solids at room temperature. |

| pKa | Estimated 4-6 | The indoline nitrogen is basic. The electron-withdrawing trifluoromethyl group will decrease the basicity compared to unsubstituted indoline (pKa ~5.2).[3] |

| logP | Estimated 2.5 - 3.0 | The trifluoromethyl group significantly increases lipophilicity. The logP of the free base is estimated to be higher than that of the parent indoline.[4][5] |

| Aqueous Solubility | pH-dependent | As a hydrochloride salt of a base, solubility is expected to be higher at lower pH where the compound is protonated and ionized. At higher pH, it may convert to the less soluble free base. |

Section 1: Aqueous and Organic Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is critical for formulation development, bioavailability, and in vitro assay design. Both thermodynamic and kinetic solubility are important parameters.

The "Why": Understanding the Importance of Solubility Measurement

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is a critical parameter for oral drug absorption and for developing stable liquid formulations.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO). This is often more relevant for early-stage in vitro high-throughput screening (HTS) assays where compounds are added from DMSO stocks.

Experimental Workflow: Determining Solubility

The following diagram outlines a typical workflow for assessing both thermodynamic and kinetic solubility.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Detailed Protocol: Thermodynamic Solubility in Aqueous Buffers

Objective: To determine the equilibrium solubility of this compound in pharmaceutically relevant aqueous buffers.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Vortex mixer and orbital shaker

-

Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each buffer in separate vials.

-

Cap the vials tightly and vortex for 1 minute to ensure initial dispersion.

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Separate the solid from the supernatant by centrifugation (e.g., 10,000 x g for 15 minutes) or by filtering through a 0.45 µm syringe filter. Causality Note: Filtration is crucial to prevent undissolved particles from artificially inflating the measured concentration.

-

Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Dilute the supernatant with the same solvent and quantify the concentration using a validated HPLC-UV method.

Section 2: Stability Profiling and Forced Degradation Studies

Assessing the intrinsic stability of a compound is a cornerstone of drug development. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

The "Why": Rationale for Forced Degradation

Forced degradation studies expose the compound to stress conditions (acid, base, oxidation, light, heat) to accelerate its decomposition. The insights gained are critical for:

-

Identifying Degradation Products: Understanding the likely impurities that may form during manufacturing and storage.

-

Developing Stability-Indicating Methods: Ensuring the analytical method (e.g., HPLC) can separate the parent compound from its degradants.[6]

-

Predicting Shelf-Life: Providing initial insights into the compound's long-term stability.

Potential Degradation Pathways

Based on the indoline structure and related compounds, potential degradation pathways include:

-

Oxidation: The indoline nitrogen and the aromatic ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of the corresponding indole.

-

Hydrolysis: While the core indoline structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule.

-

Photodegradation: Aromatic systems can be light-sensitive.[3]

The trifluoromethyl group is generally very stable and unlikely to be a primary site of degradation under typical forced degradation conditions.[1]

Experimental Workflow: Forced Degradation

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

HPLC-UV/MS system

-

Photostability chamber (ICH Q1B compliant)

-

Heating block or oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Heat the stock solution at 70°C.

-

Photodegradation: Expose the stock solution to light in a photostability chamber as per ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.

-

-

Time Points: Collect aliquots at various time points (e.g., 0, 2, 8, 24 hours). For the base hydrolysis, which can be rapid, shorter time points may be necessary.

-

Sample Quenching: Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples by a gradient HPLC method coupled with both UV and Mass Spectrometry (MS) detection.

-

Self-Validating System: The HPLC method should demonstrate separation of the parent peak from any new peaks that appear under stress conditions. The MS detector is crucial for identifying the mass of potential degradants, which can provide clues to their structure. A potential degradation product to monitor for is 4-(Trifluoromethyl)aniline.[6][7]

-

Summary and Best Practices

Characterizing the solubility and stability of this compound is a critical step in its application for research and drug development. While direct data may be sparse, a systematic approach based on established principles for analogous compounds provides a robust framework for investigation.

Key Takeaways:

-

The trifluoromethyl group enhances lipophilicity and influences the basicity of the indoline nitrogen.

-

Solubility is expected to be pH-dependent, with higher solubility in acidic conditions.

-

Forced degradation studies are essential to understand potential liabilities, with oxidation being a key pathway to investigate for the indoline ring system.

-

The development of a stability-indicating HPLC method is a primary outcome of forced degradation studies and is fundamental for quality control.

By implementing the protocols and workflows outlined in this guide, researchers can generate high-quality, reliable data to support the advancement of their projects involving this compound and other related molecules.

References

-

PubChem. 4-(Trifluoromethyl)-1H-indole. Available from: [Link]

-

AbacipharmTech. 4-(Trifluoromethyl)indoline. Available from: [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Available from: [Link]

-

PubMed. Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents. Available from: [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available from: [Link]

-

National Institutes of Health. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)aniline. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Indoline | 496-15-1 [chemicalbook.com]

- 4. 4-(Trifluoromethyl)-1H-indole | C9H6F3N | CID 19803703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

Guide to the Safe Handling and Management of 4-(Trifluoromethyl)indoline Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)indoline hydrochloride is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a key intermediate in the synthesis of a wide range of biologically active molecules. However, as with many highly functionalized reagents, its reactivity necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide moves beyond a simple checklist of precautions. It is designed to provide researchers and drug development professionals with a deep, mechanistic understanding of the "why" behind each safety recommendation. By grounding our procedures in the principles of chemical reactivity, toxicology, and risk mitigation, we can create a self-validating system of safety that protects personnel, ensures experimental integrity, and maintains regulatory compliance. This document serves as a comprehensive resource for the lifecycle management of this compound, from initial procurement to final disposal.

Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. Based on data from structurally analogous compounds, this compound is presumed to be a hazardous substance requiring careful handling. The primary risks are associated with acute toxicity, irritation, and potential organ effects.[1][2]

The trifluoromethyl group and the indoline core contribute to the molecule's reactivity and potential biological activity. The hydrochloride salt form generally increases water solubility, which can facilitate absorption through various routes of exposure. The toxicological properties have not been exhaustively investigated for this specific compound, therefore a cautious approach, treating it as a substance with significant potential hazards, is mandatory.[1][3]

GHS Classification Summary

The following table summarizes the anticipated hazard classifications under the Globally Harmonized System (GHS), compiled from data on closely related trifluoromethyl-substituted anilines and indolines.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5][6] | Warning |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin[1][7] | Danger/Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4][8][9] | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][4][5][9] | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4][5][9] | Warning |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][2] | Warning |

Note: This classification is based on data from analogous compounds and should be used as a primary guideline for risk assessment.

Hierarchy of Controls: A Proactive Safety Framework

Effective risk management follows a "Hierarchy of Controls," which prioritizes the most effective and reliable safety measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.

Caption: The Hierarchy of Safety Controls.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate laboratory personnel from the chemical hazard. For a solid, potentially airborne irritant like this compound, these are non-negotiable.

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine dust particles which can cause respiratory irritation.[1][4][5][9]

-

Ventilation: The laboratory must be equipped with general ventilation that ensures a high rate of air exchange, preventing the accumulation of vapors or dusts in the ambient environment.[4][10]

-

Safety Equipment: A certified safety shower and eyewash station must be readily accessible and located within a 10-second travel distance from the workstation.[11]

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is crucial for preventing skin, eye, and respiratory exposure.

-

Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[3][4] After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[4] Wash hands thoroughly with soap and water after work.[7][10]

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, given the "serious eye irritation" classification, chemical safety goggles are strongly recommended.[4][10] If there is a splash hazard, a full face shield should be worn in addition to goggles.[10]

-

Skin and Body Protection: A full-length laboratory coat must be worn and buttoned to protect against accidental skin contact.[10] Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Standard Operating Protocol for Safe Handling

This protocol outlines the step-by-step methodology for safely handling this compound from container to reaction.

-

Preparation and Pre-Handling Checks:

-

Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Assemble all necessary PPE (goggles, lab coat, gloves) and inspect for defects.

-

Ensure the work area within the fume hood is clean and uncluttered.

-

Locate the nearest fire extinguisher, safety shower, and eyewash station.

-

Have a designated container for hazardous waste ready.

-

-

Weighing and Transferring the Solid:

-

Perform all weighing and transfer operations within the fume hood.

-

To minimize dust generation, do not pour the solid from a height. Use a spatula to carefully transfer the material from the storage bottle to a tared weigh boat or vessel.

-

Close the primary container tightly immediately after dispensing the required amount.[8]

-

If adding the solid to a solvent, do so slowly and carefully to avoid splashing.

-

-

Post-Handling and Decontamination:

-

Carefully wipe down the spatula and any surfaces within the fume hood that may have been contaminated, using a cloth lightly dampened with an appropriate solvent (e.g., 70% ethanol). Dispose of the cloth in the solid hazardous waste container.

-

Properly remove and dispose of gloves in the designated waste stream.[4]

-

Wash hands thoroughly with soap and water.[10]

-

Storage and Incompatibility

Proper storage is critical for maintaining the chemical's stability and preventing hazardous reactions.

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][12][13] A designated cabinet for toxic or reactive chemicals is appropriate. The storage temperature should be at room temperature, away from direct sunlight and heat sources.

-

Incompatible Materials: Keep this compound segregated from:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Bases: As a hydrochloride salt, it will react with strong bases to liberate the free indoline, a reaction that can be exothermic.[10]

-

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First Aid Measures

Immediate and appropriate first aid is critical. Always seek medical attention after any exposure.

-

If Inhaled: Move the person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Get immediate medical attention.[10]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Seek immediate medical advice.[10]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[10]

-

If Swallowed: Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water.[4] Get immediate medical attention.[10]

Accidental Release (Spill) Protocol

In the event of a spill, a calm and methodical response is required.

Caption: Workflow for responding to a chemical spill.

The fundamental steps are to evacuate unnecessary personnel, ensure adequate ventilation, and prevent the generation of dust.[10] Use an inert absorbent material like vermiculite or sand to cover the spill.[13] Carefully sweep the material into a suitable container for disposal.[10] Do not allow the material to enter drains or waterways.[8]

Waste Disposal

All waste containing this compound, whether it is surplus material, contaminated absorbents, or empty containers, must be treated as hazardous waste.

-

Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.

-

Disposal Procedure: Disposal must be conducted through a licensed professional waste disposal service.[4] Adhere strictly to all local, state, and federal regulations governing chemical waste disposal.[8][15]

-

Contaminated Packaging: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of as unused product.[4]

References

-

Angene Chemical. 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline Safety Data Sheet. Source: Angene Chemical. [Link]

-

INDOFINE Chemical Company, Inc. [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL Safety Data Sheet. Source: INDOFINE Chemical Company, Inc. [Link]

-

Gujarat Fluorochemicals Limited. 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE GLOBAL PRODUCT STRATEGY SAFETY SUMMARY. Source: Gujarat Fluorochemicals Limited. [Link]

-

Thermo Fisher Scientific. 4-(Trifluoromethyl)aniline hydrochloride Safety Data Sheet. Source: Thermo Fisher Scientific. [Link]

-

Source Dynamics. Greenbook.net Safety Data Sheet. Source: Greenbook.net. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. merckmillipore.com [merckmillipore.com]

- 3. indofinechemical.com [indofinechemical.com]

- 4. angenechemical.com [angenechemical.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. 6-(Trifluoromethyl)indoline - Safety Data Sheet [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-(Trifluoromethyl)indole, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. gfl.co.in [gfl.co.in]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.greenbook.net [assets.greenbook.net]

The Rising Prominence of Trifluoromethyl-Substituted Indolines in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount tool for optimizing pharmacological profiles. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged status. Its introduction into a molecular scaffold can profoundly influence key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful functional group is coupled with the versatile indoline scaffold, a heterocyclic motif prevalent in numerous natural products and pharmaceuticals, a promising class of compounds with significant therapeutic potential arises. This technical guide provides an in-depth exploration of the biological activities of trifluoromethyl-substituted indolines, offering insights into their synthesis, mechanisms of action, and diverse therapeutic applications.

Section 1: The Indoline Scaffold and the Impact of Trifluoromethylation

The indoline core, a saturated analog of indole, provides a three-dimensional framework that is amenable to diverse chemical modifications. Its inherent biological relevance is underscored by its presence in a wide array of pharmacologically active compounds.[3] The introduction of a trifluoromethyl group to this scaffold imparts a unique set of physicochemical characteristics:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond in the CF₃ group is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an extended biological half-life of the parent molecule.[1]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can alter the acidity or basicity of nearby functional groups, thereby influencing receptor-ligand interactions.

-

Conformational Control: The steric bulk of the CF₃ group can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target.

These combined effects make trifluoromethyl-substituted indolines highly attractive candidates for the development of novel therapeutics across various disease areas.

Section 2: Synthetic Strategies for Accessing Trifluoromethyl-Substituted Indolines

The synthesis of trifluoromethyl-substituted indolines has been an area of active research, with several innovative methods being developed to introduce the CF₃ group with high regioselectivity and efficiency.

Domino Trifluoromethylation/Cyclization

A powerful one-pot approach involves the domino trifluoromethylation and cyclization of suitable precursors. For instance, 2-alkynylanilines can react with a copper-based trifluoromethylating reagent (e.g., CuCF₃ derived from fluoroform) to undergo a cascade reaction, yielding 2-(trifluoromethyl)indoles.[4][5] While this method directly produces the indole, subsequent reduction can readily afford the corresponding indoline.

Experimental Protocol: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted 2-alkynylaniline (1.0 equiv), the copper catalyst, and the appropriate ligand.

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the trifluoromethylating agent.

-

Reaction Conditions: Stir the reaction mixture at the optimized temperature for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Functionalization of Alkenes

Palladium catalysis has enabled the regioselective synthesis of trifluoromethyl-containing indolines through the dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.[6] The regioselectivity of this annulation reaction is controlled by the structure of the alkene substrate, allowing for controllable access to either indoles or indolines.[6]

Diagram: Palladium-Catalyzed Synthesis of Trifluoromethyl-Indolines

Caption: Palladium-catalyzed dual functionalization of unactivated alkenes.

Electrochemical Synthesis

A green and efficient method for the synthesis of trifluoromethylated spirocyclic indolines involves an electrochemical diastereoselective oxytrifluoromethylation of indoles.[7] This cascade reaction comprises the anodic oxidation to generate CF₃ radicals, their addition to indoles, and subsequent intramolecular spirocyclization.[7] This method avoids the use of external chemical oxidants, making it an environmentally friendly approach.

Section 3: Anticancer Activity of Trifluoromethyl-Substituted Indolines

The indoline scaffold is a common feature in many anticancer agents, and the incorporation of a trifluoromethyl group has been shown to enhance their potency and efficacy.[3][8]

Mechanism of Action

Trifluoromethyl-substituted indolines have been reported to exert their anticancer effects through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[3] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

-

Topoisomerase Inhibition: Some fluorinated indole derivatives have shown potential as inhibitors of human topoisomerase II, an essential enzyme involved in DNA replication and repair.[9]

In Vitro Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of trifluoromethyl-substituted indolines against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethyl-Substituted Indolines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Spirocyclic Indoline 3k | Huh-7 (Liver Cancer) | 1.1 | [7] |

| Spirocyclic Indoline 3r | A549/DDP (Cisplatin-resistant Lung Cancer) | - (More selective than against other cancer cells) | [7] |

| Chalcone-indole derivative 12 | Various cancer cell lines | 0.22 - 1.80 | [3] |

| Benzimidazole-indole derivative 8 | Various cancer cell lines | 0.05 (50 nM) | [3] |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Diagram: Anticancer Mechanism of Action

Caption: Key anticancer mechanisms of trifluoromethyl-substituted indolines.

Section 4: Antimicrobial Properties

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethyl-substituted indolines have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[10][11]

Mechanism of Action

The antimicrobial mechanism of action for many trifluoromethyl-substituted compounds is believed to involve the disruption of essential cellular processes in microorganisms. For some related heterocyclic compounds, this includes the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[12] Additionally, some trifluoro-anilines have been shown to cause significant damage to the bacterial cell membrane.[13][14]

In Vitro Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.